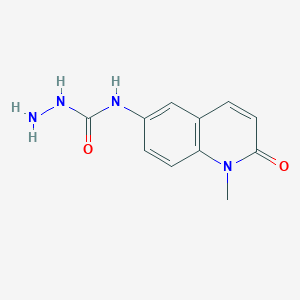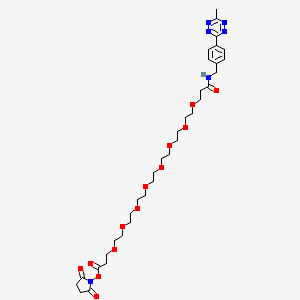
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide is a heterocyclic compound that has garnered significant interest in the fields of medicinal and industrial chemistry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide typically involves the reaction of hydroquinolinecarbaldehyde with hydrazine derivatives. One common method includes the condensation of hydroquinolinecarbaldehyde with hydrazinecarboxamide under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve bulk synthesis techniques, including continuous flow reactors and large-scale batch reactors. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can yield dihydroquinoline derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the quinoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions include various quinoline and dihydroquinoline derivatives, which can have different functional groups attached to the quinoline ring .
Wissenschaftliche Forschungsanwendungen
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an inhibitor of certain enzymes and proteins, making it useful in biochemical studies.
Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory, antimalarial, and anticancer activities.
Industry: The compound is used in the development of new materials and as a precursor for various industrial chemicals
Wirkmechanismus
The mechanism of action of N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, depending on the target enzyme or receptor .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the hydrazinecarboxamide group.
Dihydroquinoline: A reduced form of quinoline with similar chemical properties.
Hydrazinecarboxamide Derivatives: Compounds with similar functional groups but different core structures.
Uniqueness
N-(1-Methyl-2-oxo-1,2-dihydroquinolin-6-yl)hydrazinecarboxamide is unique due to its combination of a quinoline moiety with a hydrazinecarboxamide group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Eigenschaften
CAS-Nummer |
2007916-71-2 |
|---|---|
Molekularformel |
C11H12N4O2 |
Molekulargewicht |
232.24 g/mol |
IUPAC-Name |
1-amino-3-(1-methyl-2-oxoquinolin-6-yl)urea |
InChI |
InChI=1S/C11H12N4O2/c1-15-9-4-3-8(13-11(17)14-12)6-7(9)2-5-10(15)16/h2-6H,12H2,1H3,(H2,13,14,17) |
InChI-Schlüssel |
ZJWAYYASJAYCTO-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C=CC1=O)C=C(C=C2)NC(=O)NN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-([1,4'-Bipiperidin]-1'-ylmethyl)-7-bromo-2-(3-(trifluoromethyl)phenyl)quinoline-4-carboxylic acid](/img/structure/B14034090.png)
![Tert-butyl 3-(4-(2-(((benzyloxy)carbonyl)amino)ethyl)-2-fluorophenyl)-3,8-diazabicyclo[3.2.1]octane-8-carboxylate](/img/structure/B14034092.png)
![(S)-tert-butyl 1-(6-fluoro-1H-benzo[d]imidazol-2-yl)ethylcarbamate](/img/structure/B14034096.png)






![Rel-(1R,5S,6s)-6-ethynyl-3-oxabicyclo[3.1.0]hexane](/img/structure/B14034143.png)

![tert-Butyl benzyl(2-(hydroxymethyl)-1-oxaspiro[4.5]decan-8-yl)carbamate](/img/structure/B14034155.png)
